molecular formula C12H12FN3 B13436798 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13436798
M. Wt: 217.24 g/mol
InChI Key: RYGMTJFQGHVQTE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This intermediate can then undergo further cyclization and functionalization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of imidazole and pyrazine rings makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2

InChI Key

RYGMTJFQGHVQTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3F)CN1

Origin of Product

United States

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